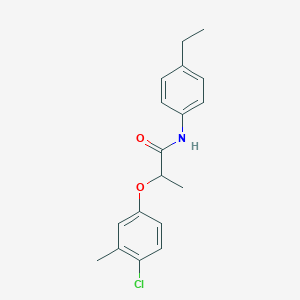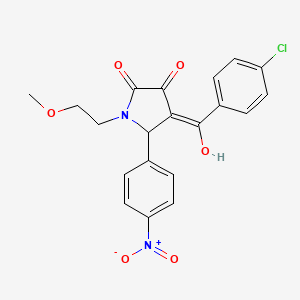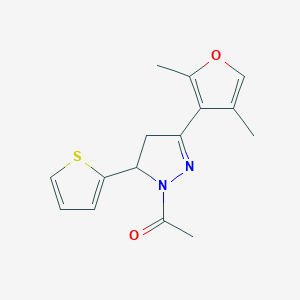![molecular formula C14H15NO2 B5405476 [2-(2-ethoxypyridin-3-yl)phenyl]methanol](/img/structure/B5405476.png)
[2-(2-ethoxypyridin-3-yl)phenyl]methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[2-(2-ethoxypyridin-3-yl)phenyl]methanol is a chemical compound that has been studied for its potential use in scientific research. This compound is of interest due to its unique properties and potential applications in various fields of study. In
科学研究应用
[2-(2-ethoxypyridin-3-yl)phenyl]methanol has been studied for its potential applications in various fields of scientific research. One of the primary areas of interest is in the development of new drugs. This compound has been shown to have potential as a lead compound for the development of new drugs for the treatment of various diseases, including cancer and neurodegenerative disorders.
作用机制
The mechanism of action of [2-(2-ethoxypyridin-3-yl)phenyl]methanol is not fully understood. However, it has been shown to have activity against several key targets, including the proteasome and histone deacetylases. These targets are involved in various cellular processes, including cell cycle regulation and DNA repair. By targeting these key proteins, this compound has the potential to disrupt these processes and induce cell death in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that this compound can induce cell death in cancer cells, while sparing normal cells. Additionally, this compound has been shown to inhibit tumor growth in animal models of cancer.
实验室实验的优点和局限性
One of the main advantages of [2-(2-ethoxypyridin-3-yl)phenyl]methanol is its potential as a lead compound for the development of new drugs. This compound has shown promising activity against several key targets involved in various cellular processes. Additionally, this compound has been shown to be selective for cancer cells, which could reduce the risk of toxicity in normal cells.
However, there are also limitations to the use of this compound in lab experiments. One of the main limitations is the lack of understanding of its mechanism of action. Without a clear understanding of how this compound works, it may be difficult to optimize its activity and develop more potent derivatives.
未来方向
There are several future directions for the study of [2-(2-ethoxypyridin-3-yl)phenyl]methanol. One area of interest is in the development of more potent derivatives of this compound. By optimizing the structure of this compound, it may be possible to increase its activity and selectivity for cancer cells.
Another area of interest is in the study of the mechanism of action of this compound. By understanding how this compound works, it may be possible to identify new targets for the development of new drugs.
Finally, this compound could be studied for its potential use in combination with other drugs. By combining this compound with other drugs, it may be possible to increase their effectiveness and reduce the risk of drug resistance.
Conclusion:
In conclusion, this compound is a chemical compound that has shown potential for use in scientific research. This compound has been studied for its potential as a lead compound for the development of new drugs for the treatment of various diseases, including cancer and neurodegenerative disorders. While there are limitations to the use of this compound in lab experiments, there are also several future directions for its study, including the development of more potent derivatives and the study of its mechanism of action.
合成方法
The synthesis of [2-(2-ethoxypyridin-3-yl)phenyl]methanol involves the reaction of 2-aminopyridine with 2-bromo-3-ethoxylbenzaldehyde in the presence of a palladium catalyst. This reaction results in the formation of this compound with a yield of approximately 65%. This synthesis method has been optimized and can be easily scaled up for larger quantities of the compound.
属性
IUPAC Name |
[2-(2-ethoxypyridin-3-yl)phenyl]methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2/c1-2-17-14-13(8-5-9-15-14)12-7-4-3-6-11(12)10-16/h3-9,16H,2,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZPSYLGMKLSJKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC=N1)C2=CC=CC=C2CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-{4-[4-hydroxy-4-(2-methylquinolin-6-yl)piperidin-1-yl]-4-oxobutyl}acetamide](/img/structure/B5405401.png)
![ethyl 2-(1,3-benzodioxol-5-ylmethylene)-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5405414.png)
![(3S*,4S*)-1-[(4-methoxycyclohexyl)carbonyl]-4-(2-naphthyl)piperidin-3-ol](/img/structure/B5405419.png)
![7-bromo-2-(3-ethoxy-4-hydroxybenzylidene)[1,3]thiazolo[2',3':2,3]imidazo[4,5-b]pyridin-3(2H)-one](/img/structure/B5405424.png)

![(2R*,3S*,6R*)-5-[(2-cyclopropyl-5-pyrimidinyl)carbonyl]-3-phenyl-1,5-diazatricyclo[5.2.2.0~2,6~]undecane](/img/structure/B5405437.png)

![(3R*,3aR*,7aR*)-1-[(5-methyl-1H-pyrazol-1-yl)acetyl]-3-phenyloctahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5405455.png)
![N-bicyclo[2.2.1]hept-2-yl-2,2-dimethylpropanamide](/img/structure/B5405460.png)
![{2-[(4-fluorobenzyl)oxy]-3-methoxybenzyl}(tetrahydro-2-furanylmethyl)amine hydrochloride](/img/structure/B5405466.png)



![1-amino-N-methyl-N-[3-(tetrahydrofuran-2-yl)propyl]cyclopropanecarboxamide](/img/structure/B5405492.png)
